molecular formula C13H15ClN2O2S B13349076 2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride

2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride

Cat. No.: B13349076
M. Wt: 298.79 g/mol
InChI Key: ZLGFZWOYRDHAQP-UHFFFAOYSA-N
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Description

2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride typically involves the reaction of 4-aminophenylpropan-2-yl with thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can introduce new functional groups to the compound .

Scientific Research Applications

2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(4-Aminophenyl)propan-2-yl)thiazole-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C13H15ClN2O2S

Molecular Weight

298.79 g/mol

IUPAC Name

2-[1-(4-aminophenyl)propan-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H14N2O2S.ClH/c1-8(6-9-2-4-10(14)5-3-9)12-15-11(7-18-12)13(16)17;/h2-5,7-8H,6,14H2,1H3,(H,16,17);1H

InChI Key

ZLGFZWOYRDHAQP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)N)C2=NC(=CS2)C(=O)O.Cl

Origin of Product

United States

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